![molecular formula C17H21ClN4OS B5421152 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5421152.png)
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide, also known as AITC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
作用機序
The mechanism of action of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide involves the induction of apoptosis in cancer cells through the activation of caspase enzymes. This compound has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Furthermore, this compound has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in cells and organisms. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, this compound has been shown to affect the growth and metabolism of bacteria, leading to bacterial death.
実験室実験の利点と制限
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and can be synthesized in large quantities. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Additionally, this compound can undergo degradation under certain conditions, which can affect its stability and potency.
将来の方向性
There are several future directions for the study of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide, including its potential applications in drug development, cancer therapy, and antimicrobial therapy. Further research is needed to elucidate the molecular mechanisms of this compound's actions and its effects on different types of cancer cells and bacteria. Additionally, the development of new formulations and delivery systems for this compound could improve its bioavailability and efficacy. Overall, this compound has significant potential for further research and development in various areas of scientific study.
合成法
The synthesis method of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide to form the intermediate compound, followed by the reaction with 1,2,4-triazole-3-thiol and allyl bromide. The final product is obtained through recrystallization and purification processes. This method has been reported to yield this compound with high purity and yield.
科学的研究の応用
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide has been extensively studied for its potential applications in various areas of scientific research, including cancer treatment, anti-inflammatory, and antimicrobial activities. It has been shown to exhibit cytotoxic effects on different types of cancer cells, including breast, colon, and liver cancer cells. This compound has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, this compound has been found to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(2-methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c1-4-9-22-15(10-12(2)3)20-21-17(22)24-11-16(23)19-14-7-5-13(18)6-8-14/h4-8,12H,1,9-11H2,2-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXVFFGVRREEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(N1CC=C)SCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
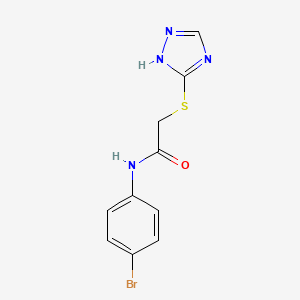
![1-[4-(hexyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5421077.png)
![7-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5421084.png)
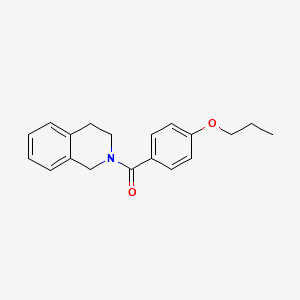
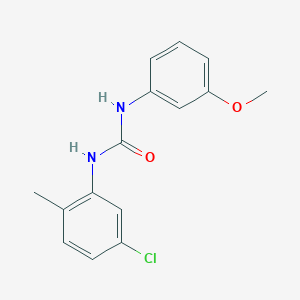
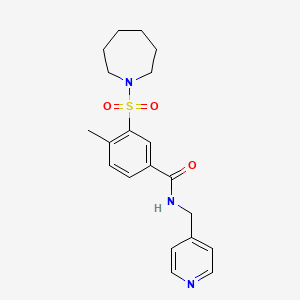
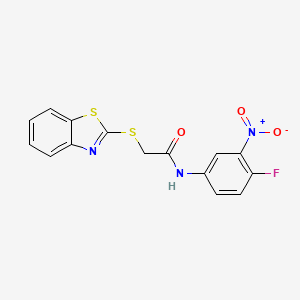
![N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5421123.png)
![2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline](/img/structure/B5421124.png)
![3-(allylthio)-6-[5-(3-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421133.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B5421141.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5421159.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-oxoacetamide](/img/structure/B5421163.png)
![3-{2-[isobutyl(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5421170.png)
